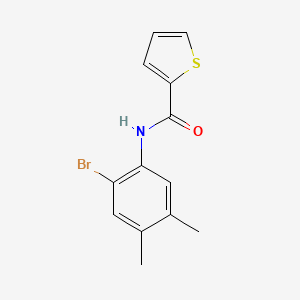
N-(2-bromo-4,5-dimethylphenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-thiophenecarboxamide, commonly known as BDMC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound belongs to the family of thiophene derivatives and has been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of BDMC is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting various cellular pathways. BDMC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, BDMC may induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
BDMC has been found to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. BDMC has also been found to inhibit the growth of various fungi and bacteria. The compound has been shown to inhibit the activity of HDACs and topoisomerases, which are enzymes involved in the regulation of gene expression and DNA replication/transcription, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMC has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. BDMC has also been extensively studied for its pharmacological activities, making it a well-characterized compound. However, there are also some limitations associated with the use of BDMC in lab experiments. The compound has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of BDMC is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BDMC. One potential area of research is the development of analogues of BDMC with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of BDMC. Further studies are needed to fully understand how the compound exerts its pharmacological effects. Additionally, more research is needed to evaluate the potential of BDMC as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of pharmacological activities including anticancer, antifungal, antiviral, and antibacterial properties. BDMC has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. The compound has also been found to possess potent antifungal activity against Candida albicans and Cryptococcus neoformans.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-8-6-10(14)11(7-9(8)2)15-13(16)12-4-3-5-17-12/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRDGHFGFIDPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethylphenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



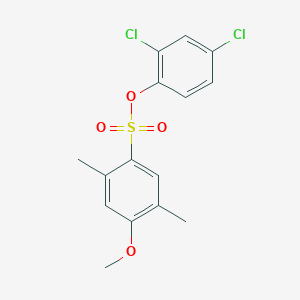
![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)

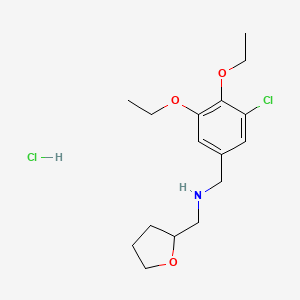
![N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)
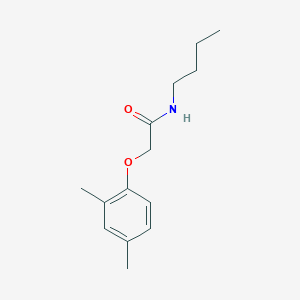
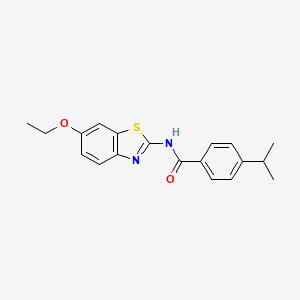
![4-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4752595.png)
![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4752609.png)
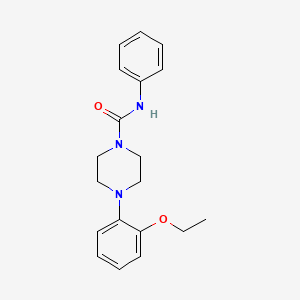
![N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4752651.png)
![1-ethyl-5-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4752655.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4752665.png)